4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine
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Overview
Description
4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine is a complex organic compound that features both benzylsulfonyl and fluoro-methoxyphenyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-fluoro-4-methoxyphenylsulfonyl chloride, which is then reacted with piperidine to form the sulfonyl piperidine intermediate. This intermediate is further reacted with benzylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler piperidine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce piperidine derivatives without the sulfonyl groups.
Scientific Research Applications
4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could play a role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfonyl)piperidine: Lacks the fluoro-methoxyphenyl group, making it less complex.
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidine: Lacks the benzylsulfonyl group, which may affect its reactivity and applications.
Uniqueness
4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine is unique due to the presence of both benzylsulfonyl and fluoro-methoxyphenyl groups, which can impart distinct chemical and physical properties. This combination of functional groups may enhance its potential for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-benzylsulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO5S2/c1-26-19-8-7-17(13-18(19)20)28(24,25)21-11-9-16(10-12-21)27(22,23)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGVZKXDXUGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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